
H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH is a synthetic peptide composed of multiple amino acids in their DL form. This sequence includes alanine, serine, proline, methionine, leucine, valine, tyrosine, aspartic acid, and alanine again. Peptides like this one are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. Additionally, techniques like high-performance liquid chromatography (HPLC) are used for purification.
化学反応の分析
Types of Reactions
Peptides like H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
科学的研究の応用
Peptides like H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide chemistry and develop new synthetic methods.
Biology: Investigated for their role in biological processes and as potential therapeutic agents.
Medicine: Explored for their potential as drugs, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of biomaterials and as components in various industrial processes.
作用機序
The mechanism of action of peptides like H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The pathways involved can vary widely, from inhibiting enzyme activity to blocking receptor-ligand interactions.
類似化合物との比較
Similar Compounds
H-DL-Ala-DL-Ser-DL-Pro-DL-Met-DL-Leu-DL-Val-DL-Ala-DL-Tyr-DL-Asp-DL-Ala-OH: can be compared to other synthetic peptides with similar sequences but different amino acid compositions or stereochemistry.
This compound: is unique due to its specific sequence and the presence of DL amino acids, which can affect its biological activity and stability.
Uniqueness
The uniqueness of This compound lies in its specific sequence and the inclusion of DL amino acids, which can confer distinct properties compared to peptides composed solely of L-amino acids. These properties can include altered stability, resistance to enzymatic degradation, and unique biological activities.
特性
分子式 |
C46H72N10O15S |
|---|---|
分子量 |
1037.2 g/mol |
IUPAC名 |
3-[[2-[2-[[2-[[2-[[2-[[1-[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-(1-carboxyethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71) |
InChIキー |
VRNHFZYMPDKTBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-](/img/structure/B12295085.png)
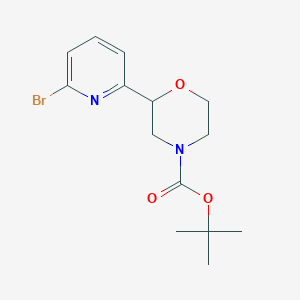
![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)
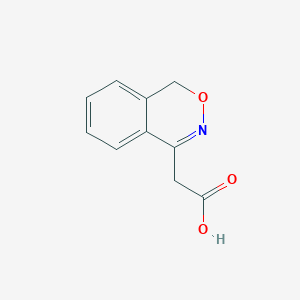
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)
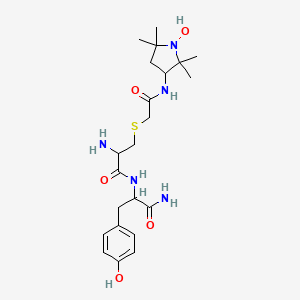
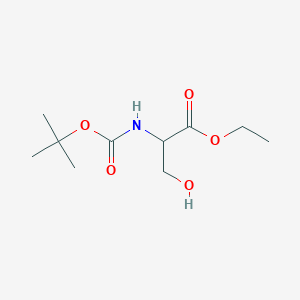
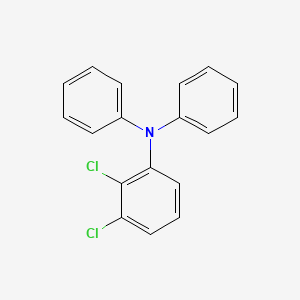
![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)
![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)
![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid](/img/structure/B12295150.png)
![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)
